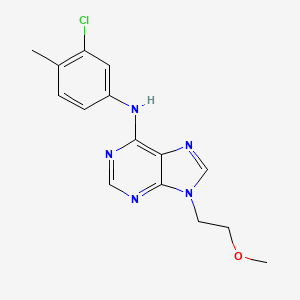
N-(3-chloro-4-methylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine, also known as N-Methyl-3-chloro-4-methoxyphenyl-9-methoxyethyl-9H-purin-6-amine, is a synthetic purine derivative with a wide range of potential applications in scientific research. This compound has been used in the laboratory for a variety of different applications, including enzyme inhibition, protein synthesis, and cell signaling.
Applications De Recherche Scientifique
N-(3-chloro-4-methylphenyl)-9-(2-methoxyethyl)-9H-purin-6-aminehloro-4-methoxyphenyl-9-methoxyethyl-9H-purin-6-amine has been used in a variety of scientific research applications. This compound has been studied for its ability to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been studied for its ability to modulate the activity of certain proteins involved in cell signaling pathways, such as the MAPK/ERK pathway. Furthermore, this compound has been studied for its ability to modulate the synthesis of certain proteins involved in cell survival and apoptosis.
Mécanisme D'action
The mechanism of action of N-(3-chloro-4-methylphenyl)-9-(2-methoxyethyl)-9H-purin-6-aminehloro-4-methoxyphenyl-9-methoxyethyl-9H-purin-6-amine is not yet fully understood. However, it is believed that this compound acts as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It is also believed that this compound modulates the activity of certain proteins involved in cell signaling pathways, such as the MAPK/ERK pathway. Furthermore, this compound is believed to modulate the synthesis of certain proteins involved in cell survival and apoptosis.
Biochemical and Physiological Effects
N-(3-chloro-4-methylphenyl)-9-(2-methoxyethyl)-9H-purin-6-aminehloro-4-methoxyphenyl-9-methoxyethyl-9H-purin-6-amine has been studied for its potential biochemical and physiological effects. This compound has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase has been shown to lead to an increase in the levels of acetylcholine in the brain, which can have a variety of effects on cognitive function and behavior. Furthermore, this compound has been shown to modulate the activity of certain proteins involved in cell signaling pathways, such as the MAPK/ERK pathway. This modulation of these proteins has been shown to lead to changes in cell survival and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chloro-4-methylphenyl)-9-(2-methoxyethyl)-9H-purin-6-aminehloro-4-methoxyphenyl-9-methoxyethyl-9H-purin-6-amine has several advantages and limitations for use in laboratory experiments. One advantage of this compound is that it is relatively easy to synthesize and purify. Furthermore, this compound has been shown to have a wide range of potential applications in scientific research. However, there are several potential limitations to the use of this compound in laboratory experiments. For example, this compound is a synthetic purine derivative, which means that it may not be as stable as naturally occurring compounds. Furthermore, this compound has not been extensively studied, so there may be potential unknown side effects that could be detrimental to laboratory experiments.
Orientations Futures
N-(3-chloro-4-methylphenyl)-9-(2-methoxyethyl)-9H-purin-6-aminehloro-4-methoxyphenyl-9-methoxyethyl-9H-purin-6-amine has a wide range of potential applications in scientific research. In the future, it is likely that this compound will be studied in greater detail to better understand its mechanism of action and potential biochemical and physiological effects. Furthermore, this compound could be studied for its potential use in therapeutic applications, such as the treatment of neurological disorders. Additionally, this compound could be studied for its potential use in drug development, as it has been shown to modulate the activity of certain proteins involved in cell signaling pathways. Finally, this compound could be studied for its potential use in the synthesis of other compounds, such as small molecules and peptides.
Méthodes De Synthèse
N-(3-chloro-4-methylphenyl)-9-(2-methoxyethyl)-9H-purin-6-aminehloro-4-methoxyphenyl-9-methoxyethyl-9H-purin-6-amine can be synthesized through a two-step process involving the reaction of 3-chloro-4-methoxybenzyl chloride with 2-methoxyethyl-9H-purin-6-amine. In the first step, 3-chloro-4-methoxybenzyl chloride is reacted with 2-methoxyethyl-9H-purin-6-amine in the presence of a base catalyst to form N-methyl-3-chloro-4-methoxyphenyl-9-methoxyethyl-9H-purin-6-amine. In the second step, the product is purified and isolated by column chromatography.
Propriétés
IUPAC Name |
N-(3-chloro-4-methylphenyl)-9-(2-methoxyethyl)purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN5O/c1-10-3-4-11(7-12(10)16)20-14-13-15(18-8-17-14)21(9-19-13)5-6-22-2/h3-4,7-9H,5-6H2,1-2H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEICAGWLVRBZCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C(=NC=N2)N(C=N3)CCOC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
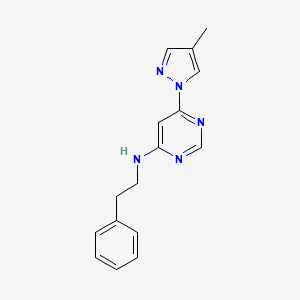
![N-[(2,4-dimethoxyphenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443519.png)
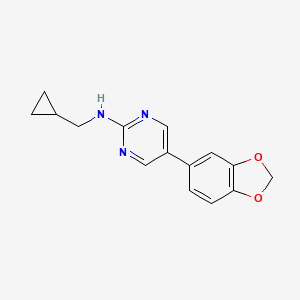

![N-[2-(2-methoxyphenyl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443539.png)
![2-[4-(6-cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]quinoxaline](/img/structure/B6443548.png)
![2-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B6443554.png)
![3-[methyl(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)amino]-1??,2-benzothiazole-1,1-dione](/img/structure/B6443562.png)
![N-[2-(4-fluorophenyl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443567.png)
![3-[methyl(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}pyrrolidin-3-yl)amino]-1??,2-benzothiazole-1,1-dione](/img/structure/B6443582.png)
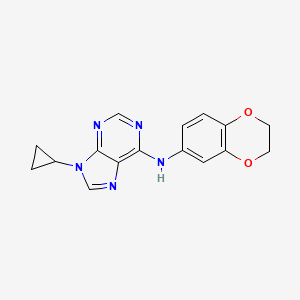
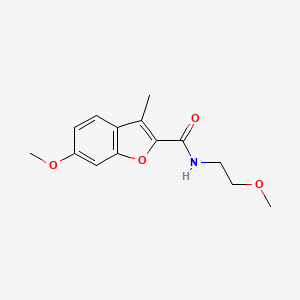
![6-(4-methyl-1H-pyrazol-1-yl)-N-{[2-(trifluoromethoxy)phenyl]methyl}pyrimidin-4-amine](/img/structure/B6443599.png)
![3-[methyl(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)amino]-1??,2-benzothiazole-1,1-dione](/img/structure/B6443607.png)
